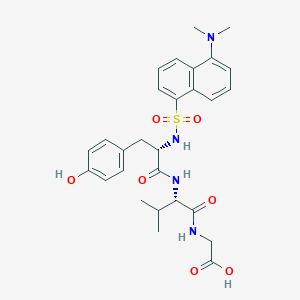

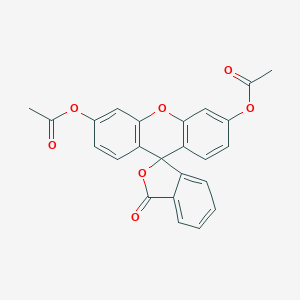

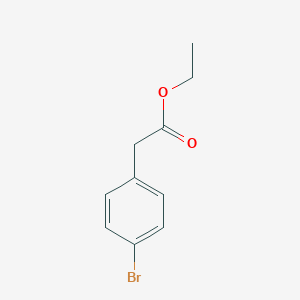

![molecular formula C8H10Cl2 B048546 3,4-Dichlorobicyclo[3.2.1]oct-2-ene CAS No. 57615-42-6](/img/structure/B48546.png)

3,4-Dichlorobicyclo[3.2.1]oct-2-ene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bicyclic structures similar to 3,4-Dichlorobicyclo[3.2.1]oct-2-ene often involves intricate reactions that allow for the construction of the complex molecular framework. For example, azabicyclo[3.2.1]octenes can be synthesized from reactions involving 4-chloroalkyl-1,4-dihydropyridines or azepines with diketones or cyclopentadiene, showcasing the versatility and complexity in the synthesis strategies for such bicyclic compounds (Gregory, Bullock, & Chen, 1985).

Molecular Structure Analysis

The molecular structure of bicyclic compounds, including those similar to 3,4-Dichlorobicyclo[3.2.1]oct-2-ene, is often analyzed using techniques such as electron diffraction and theoretical investigations. For instance, the molecular structure of octafluorobicyclo[2.2.0]hex-1(4)-ene has been elucidated to possess D2h symmetry, revealing insights into bond distances and angles critical for understanding the structural aspects of these molecules (Richardson, Hedberg, Junk, & Lemal, 2003).

Chemical Reactions and Properties

Bicyclic compounds undergo various chemical reactions that highlight their reactivity and functional applicability. The synthesis and chemical trapping of tricyclo[3.3.0.03,7]oct-1(5)-ene, for example, demonstrates the reactivity of pyramidalized alkenes within these structures, providing insights into their chemical behavior and potential applications (Camps, Luque, Orozco, Pérez, & Vázquez, 1996).

Physical Properties Analysis

The physical properties of bicyclic compounds such as 3,4-Dichlorobicyclo[3.2.1]oct-2-ene are crucial for their characterization and potential applications. Studies often focus on properties like melting points, solubility, and crystalline structure, which are determined through experimental analysis and contribute to the overall understanding of these compounds.

Chemical Properties Analysis

The chemical properties of bicyclic compounds, including reactivity, stability, and oxidation potential, are key to their utility in synthetic chemistry and material science. For example, the facile synthesis and oxidizability of benzene tris-annelated with bicyclo[2.2.2]oct-2-ene exemplify the chemical versatility and potential applications of such structures in the development of new materials and chemical processes (Komatsu, Jinbu, Gillette, & West, 1988).

Applications De Recherche Scientifique

Reactivity Studies : Research has been conducted on the reactivity of compounds similar to 3,4-Dichlorobicyclo[3.2.1]oct-2-ene, such as 3-Thia-7,7-dimethyl-7-germabicyclo[3.3.0]oct-1(5)-ene, showing promising interactions with other compounds, indicating potential applications in organic synthesis (Mazerolles & Laurent, 1991).

Synthesis of Novel Compounds : The synthesis of new heterocyclic compounds like 2,4-endo,endo-Dimethyl-8-Oxabicyclo[3.2.1]Oct-6-En-3-One has been explored, demonstrating the potential for creating novel molecules with applications in organic chemistry (Lautens & Bouchain, 2003).

Fluorescence Quenching Studies : Studies on 2,3-diazabicyclo[2.2.2]-oct-2-enes, which are structurally related to 3,4-Dichlorobicyclo[3.2.1]oct-2-ene, have shown increased reactivity and specific fluorescence quenching properties, which are significant in analytical chemistry (Meyer, Zhang, & Nau, 2009).

Orbital Control in Chemical Reactions : Research has explored the orbital control of stereochemistry in reactions involving compounds like endo-tricyclo[3.2.1.02,4]oct-6-ene, revealing important mechanistic insights relevant to synthetic organic chemistry (Battiste et al., 1984).

Allylic Rearrangement Mechanisms : Studies have been conducted on the allylic rearrangement mechanisms in the reduction of compounds like exo-2-methyl-3,4-dichlorobicyclo[3.2.1]oct-2-ene, providing deeper understanding of reaction pathways in organic synthesis (Jefford et al., 1971).

Synthesis of Azabicyclic Compounds : The synthesis of 2-Azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines has been reported, which has implications in developing compounds with antimicrobial and hypotensive properties (Gregory, Bullock, & Chen, 1985).

Propriétés

IUPAC Name |

3,4-dichlorobicyclo[3.2.1]oct-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQXREWCMYDFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C=C(C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302063 | |

| Record name | 3,4-Dichlorobicyclo[3.2.1]oct-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichlorobicyclo[3.2.1]oct-2-ene | |

CAS RN |

57615-42-6 | |

| Record name | NSC148271 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorobicyclo[3.2.1]oct-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,4-Dichlorobicyclo[3.2.1]oct-2-ene react differently with Lithium Aluminum Hydride (LAH) and Tributyltin hydride (TBTH)?

A1: Both LAH and TBTH can reduce 3,4-Dichlorobicyclo[3.2.1]oct-2-ene derivatives, but they exhibit different regioselectivity. LAH primarily leads to the formation of allylic rearrangement products, where the double bond shifts during the reduction process []. In contrast, TBTH favors the formation of unrearranged products, where the double bond position remains unchanged [].

Q2: Can 3,4-Dichlorobicyclo[3.2.1]oct-2-ene be used to synthesize other bicyclic compounds?

A2: Yes, 3,4-Dichlorobicyclo[3.2.1]oct-2-ene serves as a valuable intermediate in organic synthesis. For instance, it can be transformed into Bicyclo[3.2.1]octan-3-one through a series of reactions []. First, the chlorine atoms are removed through a reduction reaction. Subsequently, the resulting bicyclo[3.2.1]oct-2-ene undergoes hydrolysis to yield the final product, Bicyclo[3.2.1]octan-3-one []. This synthetic route highlights the versatility of 3,4-Dichlorobicyclo[3.2.1]oct-2-ene as a starting material for accessing a range of bicyclic structures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

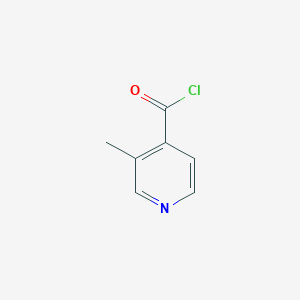

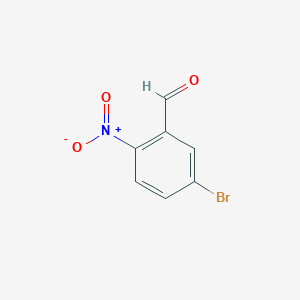

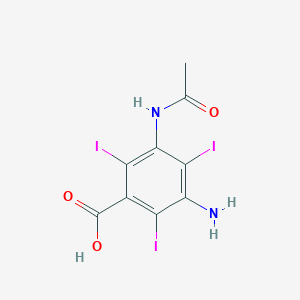

![3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde](/img/structure/B48466.png)

![Dibenzo[e,l]pyrene](/img/structure/B48497.png)